molecular formula C23H19N3O6S2 B13776665 4-Hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid CAS No. 85409-50-3

4-Hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid

Cat. No.: B13776665
CAS No.: 85409-50-3
M. Wt: 497.5 g/mol
InChI Key: BUKNNWICSNVVSM-UHFFFAOYSA-N
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Description

4-HYDROXY-3-[[2-METHYL-5-[(PHENYLAMINO)SULFONYL]PHENYL]AZO]NAPHTHALENE-2-SULFONIC ACID is a complex organic compound with the molecular formula C23H19N3O6S2. It is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-3-[[2-METHYL-5-[(PHENYLAMINO)SULFONYL]PHENYL]AZO]NAPHTHALENE-2-SULFONIC ACID typically involves the diazotization of 2-methyl-5-[(phenylamino)sulfonyl]aniline followed by coupling with 4-hydroxy-3-naphthalenesulfonic acid . The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves precise control of pH, temperature, and reactant concentrations to optimize the production efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-3-[[2-METHYL-5-[(PHENYLAMINO)SULFONYL]PHENYL]AZO]NAPHTHALENE-2-SULFONIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Reagents like halogens and sulfonating agents are used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-HYDROXY-3-[[2-METHYL-5-[(PHENYLAMINO)SULFONYL]PHENYL]AZO]NAPHTHALENE-2-SULFONIC ACID has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Employed in staining techniques for microscopy due to its vibrant color properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in the compound’s reactivity, allowing it to participate in electron transfer reactions and form stable bonds with other molecules. The sulfonic acid groups enhance the compound’s solubility in water, making it suitable for various aqueous applications .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonic acid: Shares the sulfonic acid group but lacks the azo and phenylamino groups.

    2-Methyl-5-[(phenylamino)sulfonyl]aniline: Contains the phenylamino and sulfonyl groups but lacks the naphthalene and azo components.

Uniqueness

4-HYDROXY-3-[[2-METHYL-5-[(PHENYLAMINO)SULFONYL]PHENYL]AZO]NAPHTHALENE-2-SULFONIC ACID is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both azo and sulfonic acid groups allows for a wide range of applications, particularly in dye chemistry and industrial processes .

Properties

CAS No.

85409-50-3

Molecular Formula

C23H19N3O6S2

Molecular Weight

497.5 g/mol

IUPAC Name

4-hydroxy-3-[[2-methyl-5-(phenylsulfamoyl)phenyl]diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C23H19N3O6S2/c1-15-11-12-18(33(28,29)26-17-8-3-2-4-9-17)14-20(15)24-25-22-21(34(30,31)32)13-16-7-5-6-10-19(16)23(22)27/h2-14,26-27H,1H3,(H,30,31,32)

InChI Key

BUKNNWICSNVVSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)N=NC3=C(C4=CC=CC=C4C=C3S(=O)(=O)O)O

Origin of Product

United States

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